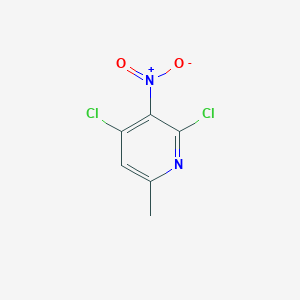
2,4-Dichloro-6-methyl-3-nitropyridine
Cat. No. B1304148
Key on ui cas rn:
63897-12-1
M. Wt: 207.01 g/mol
InChI Key: MTGIKTMXZFIZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06743920B2
Procedure details


2,4Dichloro-6-methyl-3-nitropyridine (39.5 g) from Part A and anhydrous dimethylformamide (400 ml) were combined and cooled to 0° C. Triethylamine (26.6 ml) and then 2-methylpropylamine (20.9 ml) were added to the resulting mixture with mixing. The reaction was complete after 16 hours, as determined by high pressure liquid chromatography (HPLC) and TLC monitoring. The dimethylformamide was removed from the resulting reaction mixture under reduced pressure, and the resulting dark yellow oil was dissolved in ethyl acetate (800 ml). The ethyl acetate solution was washed with water (3×400 ml), dried with magnesium sulfate, and the solvent was removed under reduced pressure. The resulting dark orange oil was dissolved in hexane (400 ml) and cooled to below 0° C. A seed crystal was added, and after 2 hours the resulting crystals were filtered and washed with cold (<0° C.) hexane. The crystals (30.49 g) were found to be pure by NMR analysis.




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6](Cl)[CH:5]=[C:4]([CH3:12])[N:3]=1.CN(C)C=O.[CH3:18][CH:19]([CH3:22])[CH2:20][NH2:21]>C(N(CC)CC)C>[Cl:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([NH:21][CH2:20][CH:19]([CH3:22])[CH3:18])[CH:5]=[C:4]([CH3:12])[N:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
39.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC(=CC(=C1[N+](=O)[O-])Cl)C
|
Step Two
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
20.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(CN)C
|
|
Name
|
|
|
Quantity
|
26.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
with mixing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dimethylformamide was removed from the resulting reaction mixture under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting dark yellow oil was dissolved in ethyl acetate (800 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate solution was washed with water (3×400 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting dark orange oil was dissolved in hexane (400 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to below 0° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A seed crystal was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after 2 hours the resulting crystals were filtered
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with cold (<0° C.) hexane
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC(=CC(=C1[N+](=O)[O-])NCC(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
